2',3'-dideoxy-3'-fluoroadenosine
Overview
Description
2',3'-dideoxy-3'-fluoroadenosine is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains modifications that enhance its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2',3'-dideoxy-3'-fluoroadenosine typically involves the fluorination of a purine nucleoside. One method involves the use of diethylaminosulfur trifluoride to introduce the fluorine atom at the C2’ position of the nucleoside . The reaction conditions are carefully controlled to ensure high yield and purity. Another method uses triethylamine trihydrofluoride, which offers improved safety and yield .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using noncorrosive reagents such as triethylamine trihydrofluoride. This method is suitable for industrial applications due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2',3'-dideoxy-3'-fluoroadenosine undergoes various chemical reactions, including nucleophilic substitution and fluorination
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include diethylaminosulfur trifluoride and triethylamine trihydrofluoride
Major Products
The major products formed from these reactions are fluorinated nucleosides, which exhibit enhanced biological activity and stability .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2',3'-dideoxy-3'-fluoroadenosine involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation, allowing it to exert its effects more effectively .
Comparison with Similar Compounds
Similar Compounds
- 9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine
- 9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)hypoxanthine
Uniqueness
Compared to similar compounds, 2',3'-dideoxy-3'-fluoroadenosine exhibits unique properties due to the specific positioning of the fluorine atom. This modification enhances its biological activity and stability, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-fluorooxolan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDUJDNZPPZTAV-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236338 | |
Record name | 9-(3-Fluoro-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87418-35-7 | |
Record name | 9-(3-Fluoro-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087418357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(3-Fluoro-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.